molecular formula C21H12N4O3 B14324739 5-Nitro-2-(2-phenylpyrimidin-5-yl)naphtho[1,2-d][1,3]oxazole CAS No. 111980-74-6

5-Nitro-2-(2-phenylpyrimidin-5-yl)naphtho[1,2-d][1,3]oxazole

Cat. No.: B14324739
CAS No.: 111980-74-6
M. Wt: 368.3 g/mol
InChI Key: GUEJQSBWBYCRBH-UHFFFAOYSA-N
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Description

5-Nitro-2-(2-phenylpyrimidin-5-yl)naphtho[1,2-d][1,3]oxazole is a heterocyclic compound that features a naphthoxazole core structure

Preparation Methods

The synthesis of 5-Nitro-2-(2-phenylpyrimidin-5-yl)naphtho[1,2-d][1,3]oxazole typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-phenylpyrimidine with naphthol derivatives, followed by nitration to introduce the nitro group. The reaction conditions often require the use of strong acids or bases and elevated temperatures to facilitate the formation of the oxazole ring.

Chemical Reactions Analysis

5-Nitro-2-(2-phenylpyrimidin-5-yl)naphtho[1,2-d][1,3]oxazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The phenyl and pyrimidine rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Scientific Research Applications

    Medicinal Chemistry: Due to its heterocyclic structure, it is being explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other electronic materials.

    Biological Studies: It is also being investigated for its potential as a fluorescent probe in biological imaging due to its ability to emit light upon excitation.

Mechanism of Action

The mechanism by which 5-Nitro-2-(2-phenylpyrimidin-5-yl)naphtho[1,2-d][1,3]oxazole exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitro and phenyl groups. These interactions can lead to the modulation of biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar compounds include other naphthoxazole derivatives and heterocyclic compounds with nitro groups. Compared to these compounds, 5-Nitro-2-(2-phenylpyrimidin-5-yl)naphtho[1,2-d][1,3]oxazole is unique due to its specific substitution pattern and the presence of both a nitro group and a phenylpyrimidine moiety. This combination of features contributes to its distinct chemical and biological properties.

Properties

CAS No.

111980-74-6

Molecular Formula

C21H12N4O3

Molecular Weight

368.3 g/mol

IUPAC Name

5-nitro-2-(2-phenylpyrimidin-5-yl)benzo[e][1,3]benzoxazole

InChI

InChI=1S/C21H12N4O3/c26-25(27)17-10-18-19(16-9-5-4-8-15(16)17)24-21(28-18)14-11-22-20(23-12-14)13-6-2-1-3-7-13/h1-12H

InChI Key

GUEJQSBWBYCRBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C=N2)C3=NC4=C(O3)C=C(C5=CC=CC=C54)[N+](=O)[O-]

Origin of Product

United States

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